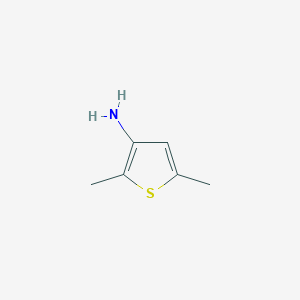
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also contains a substituted aromatic ring. The presence of the fluorine and methyl groups on the aromatic ring imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with a suitable amine, such as 2-amino-1-propanol, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Formation of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-one.
Reduction: Formation of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. The fluorine and methyl groups on the aromatic ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
- 2-Amino-1-(4-fluorophenyl)propan-1-olhydrochloride
- 2-Amino-1-(4-methylphenyl)propan-1-olhydrochloride
- 2-Amino-1-(3-chloro-4-methylphenyl)propan-1-olhydrochloride
Comparison:
- 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride is unique due to the presence of both fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
- 2-Amino-1-(4-fluorophenyl)propan-1-olhydrochloride lacks the methyl group, which may result in different binding properties and reactivity.
- 2-Amino-1-(4-methylphenyl)propan-1-olhydrochloride lacks the fluorine group, which can affect its electronic properties and interactions with molecular targets.
- 2-Amino-1-(3-chloro-4-methylphenyl)propan-1-olhydrochloride has a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15ClFNO |
|---|---|
Peso molecular |
219.68 g/mol |
Nombre IUPAC |
2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-6-3-4-8(5-9(6)11)10(13)7(2)12;/h3-5,7,10,13H,12H2,1-2H3;1H |
Clave InChI |
HCHOUGSKGFCPTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(C)N)O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



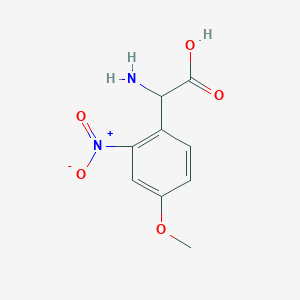
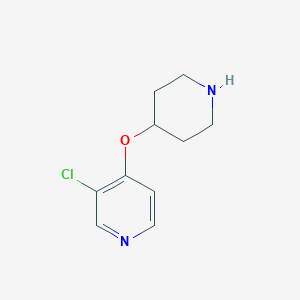
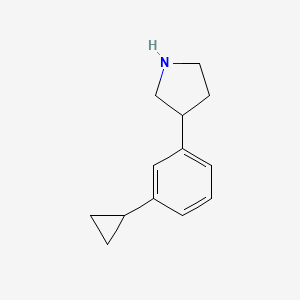


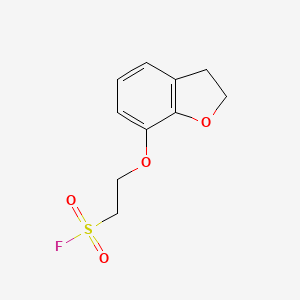



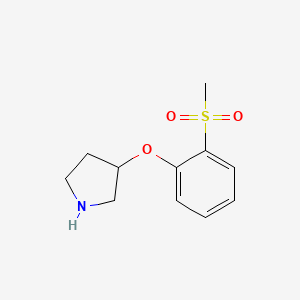
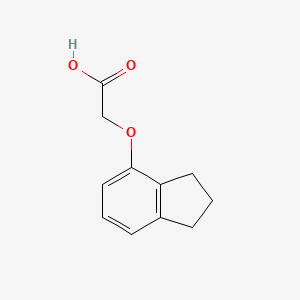
![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
